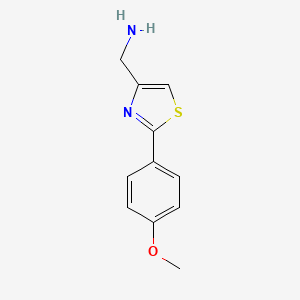

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine is an organic compound that features a thiazole ring substituted with a methoxyphenyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by reduction to introduce the amine group.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and catalytic processes to enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: this compound.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s structure suggests it could interact with biological targets such as enzymes or receptors, potentially leading to therapeutic applications. Research is ongoing to explore its efficacy and safety in medical applications.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require stable thiazole derivatives.

Wirkmechanismus

The mechanism by which (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine exerts its effects depends on its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In cancer research, it might interfere with cell division or induce apoptosis in cancer cells.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit key enzymes involved in metabolic pathways.

Receptors: It could bind to specific receptors, altering cellular signaling pathways.

DNA/RNA: Interaction with genetic material could lead to changes in gene expression or replication.

Vergleich Mit ähnlichen Verbindungen

- (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine

- (2-(4-Methylphenyl)thiazol-4-yl)methanamine

- (4-(4-Methoxyphenyl)-1,3-thiazol-2-yl)methanamine

Uniqueness: (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group can enhance its solubility and potentially its bioavailability compared to similar compounds without this functional group.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine is a synthetic compound characterized by a thiazole ring, an aromatic methoxyphenyl group, and a primary amine. This unique structure suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features:

- Thiazole Ring : Known for its role in various biological activities.

- Methoxyphenyl Group : Enhances interaction with biological targets.

- Primary Amine : Contributes to solubility and bioavailability.

These structural components are crucial for the compound's interaction with biological systems, making it a candidate for further research.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. A comparative analysis of related thiazole derivatives reveals their effectiveness against various microbial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-thiazole | Thiazole ring, amino group | Antimicrobial |

| 4-Methoxybenzaldehyde | Methoxy group on phenyl ring | Antioxidant |

| 5-(4-Methoxyphenyl)-1,3,4-thiadiazole | Thiadiazole ring, phenyl substitution | Anticancer |

The presence of the methoxy group significantly enhances the antimicrobial efficacy of these compounds. For instance, studies indicate that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Properties

The anticancer potential of this compound is supported by various studies demonstrating its ability to induce apoptosis and inhibit tumor growth.

Case Studies

- Inhibition of Tumor Growth : Research indicates that thiazole derivatives can inhibit cell proliferation in several cancer cell lines. For example, a study reported IC50 values in the micromolar range against HCT-116 colon carcinoma cells .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to interfere with cellular pathways involved in cell cycle regulation and apoptosis. It has been shown to inhibit CDK9 activity, which is crucial for cancer cell proliferation .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 3.5 ± 0.5 | Apoptosis induction |

| MCF-7 | 2.8 ± 0.3 | CDK9 inhibition |

| HepG2 | 4.5 ± 0.6 | Bcl-2 family interaction |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound may exhibit other biological activities such as antioxidant effects. Studies have shown that thiazole derivatives possess significant antioxidant capabilities, which can protect cells from oxidative stress .

Summary of Biological Activities

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Induces apoptosis and inhibits cell proliferation.

- Antioxidant : Protects against oxidative damage.

Eigenschaften

IUPAC Name |

[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRNKLGCQSQHPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586185 |

Source

|

| Record name | 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857997-91-2 |

Source

|

| Record name | 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.